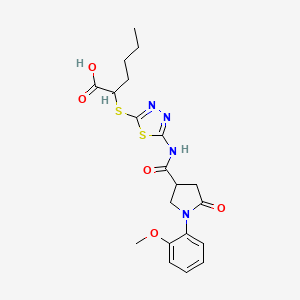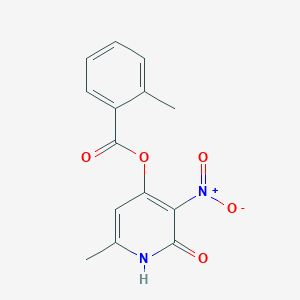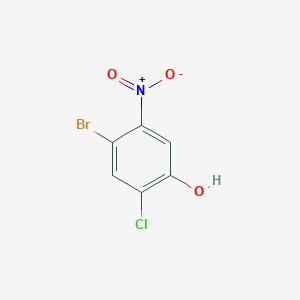
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the attachment of the pyrrolidine ring, and the final coupling with the hexanoic acid chain. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often involve heating under reflux and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Aplicaciones Científicas De Investigación
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, while the pyrrolidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-(1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid
- 2-((5-(1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid
Uniqueness
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and structural features makes it distinct from other similar compounds and can lead to unique applications and properties.
Propiedades
IUPAC Name |
2-[[5-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-3-4-9-15(18(27)28)30-20-23-22-19(31-20)21-17(26)12-10-16(25)24(11-12)13-7-5-6-8-14(13)29-2/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,27,28)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMBNKKXYPHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)
![8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)


![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2690099.png)


![Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2690103.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2690106.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)
